Lomidine

描述

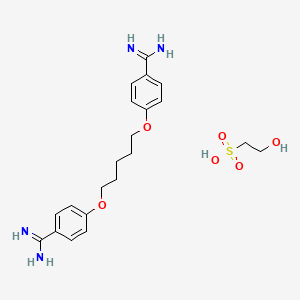

Pentamidine isethionate is an organosulfonate salt obtained by reaction of pentamidine with two equivalents of 2-hydroxyethylsulfonic acid. It has a role as a trypanocidal drug. It contains a pentamidinium(2+).

Pentamidine isethionate is an antifungal prescription medicine approved by the U.S. Food and Drug Administration (FDA) for the treatment and prevention of Pneumocystis pneumonia (PCP). The FDA-approved uses for pentamidine isethionate depend on the dosage form of the drug. Specifically, pentamidine isethionate injection is approved to treat PCP, and pentamidine isethionate inhalant is approved to prevent PCP in people with HIV who are at high risk of developing PCP.

PCP can be an opportunistic infection (OI) of HIV.

Pentamidine Isethionate is a synthetic amidine derivative, Pentamidine Isethionate is an antiprotozoal and antifungal agent that appears to interact with the minor groove of AT-rich DNA regions of the pathogen genome, interfering with DNA replication and function. It is effective in the treatment of trypanosomiasis, leishmaniasis, some fungal infections, and Pneumocystis carinii pneumonia in HIV-infected patients. (NCI04)

PENTAMIDINE ISETHIONATE is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1984 and has 4 approved and 4 investigational indications.

Pentamidine is only found in individuals that have used or taken this drug. It is an antiprotozoal agent effective in trypanosomiasis, leishmaniasis, and some fungal infections; used in treatment of pneumocystis pneumonia in HIV-infected patients. It may cause diabetes mellitus, central nervous system damage, and other toxic effects. [PubChem] The mode of action of pentamidine is not fully understood. It is thought that the drug interferes with nuclear metabolism producing inhibition of the synthesis of DNA, RNA, phospholipids, and proteins.

See also: Pentamidine (salt form of).

Structure

3D Structure of Parent

属性

CAS 编号 |

140-64-7 |

|---|---|

分子式 |

C21H30N4O6S |

分子量 |

466.6 g/mol |

IUPAC 名称 |

4-[5-(4-carbamimidoylphenoxy)pentoxy]benzenecarboximidamide;2-hydroxyethanesulfonic acid |

InChI |

InChI=1S/C19H24N4O2.C2H6O4S/c20-18(21)14-4-8-16(9-5-14)24-12-2-1-3-13-25-17-10-6-15(7-11-17)19(22)23;3-1-2-7(4,5)6/h4-11H,1-3,12-13H2,(H3,20,21)(H3,22,23);3H,1-2H2,(H,4,5,6) |

InChI 键 |

NYRHYBFMOOPIRI-UHFFFAOYSA-N |

手性 SMILES |

C1=CC(=CC=C1C(=[NH2+])N)OCCCCCOC2=CC=C(C=C2)C(=[NH2+])N.C(CS(=O)(=O)[O-])O.C(CS(=O)(=O)[O-])O |

规范 SMILES |

C1=CC(=CC=C1C(=N)N)OCCCCCOC2=CC=C(C=C2)C(=N)N.C(CS(=O)(=O)O)O |

外观 |

Solid powder |

熔点 |

370 to 378 °F (NTP, 1992) |

其他CAS编号 |

140-64-7 |

物理描述 |

Pentamidine isethionate appears as odorless white or almost white crystals or powder. Odor also reported as a slight butyric odor. Very bitter taste. pH (5% aqueous solution) 4.5-6.5. (NTP, 1992) |

Pictograms |

Irritant |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

Bulk: The compound was found to be stable in the bulk form when exposed to light at ambient or 60 ° C temperature for 90 days. Solution: Pentamidine isethionate was found to be stable as a solution in normal saline at room temperature over a 72 hour period. |

溶解度 |

greater than or equal to 100 mg/mL at 66 °F (NTP, 1992) Water > 30 (mg/mL) Acetate buffer, pH 4 ~2.5 (mg/mL) Carbonate buffer, pH 9 < 1 (mg/mL) 0.1 N HCl ~2.5 (mg/mL) 0.1 NaOH < 1 (mg/mL) Ethanol (95 %) ~1.25 (mg/mL) Methanol ~1.25 (mg/mL) Butanol < 1 (mg/mL) Dimethyl acetamide ~15 (mg/mL) Dimethyl sulfoxide ~15 (mg/mL) Acetonitrile < 1 (mg/mL) Ethyl acetate < 1 (mg/mL) Chloroform < 1 (mg/mL) Toluene < 1 (mg/mL) |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Pentamidine Isethionate; Pentamidine isethionate salt; Pentamidine diisethionate; 4,4'-(Pentane-1,5-diylbis(oxy))dibenzimidamide bis(2-hydroxyethanesulfonate); Pentamidine (isethionate); Pentamidine Mesylate; Rhône-Poulenc Rorer Brand of Pentamidine Isethionate; Sicor Brand of Pentamidine Isethionate; |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Lomidine (Pentamidine) Against Leishmania

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lomidine, chemically known as pentamidine (B1679287), is a dicationic aromatic diamine with well-established antiprotozoal activity. It serves as a crucial second-line therapeutic agent for leishmaniasis, a parasitic disease caused by protozoa of the genus Leishmania. The clinical efficacy of pentamidine is underpinned by a multifaceted mechanism of action that primarily targets the parasite's unique biological features, distinguishing it from the host's cellular machinery. This technical guide provides a comprehensive overview of the molecular mechanisms through which pentamidine exerts its leishmanicidal effects. The core of its action involves the disruption of mitochondrial function, interaction with kinetoplast DNA (kDNA), and inhibition of essential enzymes. This document details the current understanding of these mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and processes.

Primary Mechanism: Mitochondrial Disruption

The mitochondrion of Leishmania is a primary and critical target for pentamidine. The drug's accumulation within this organelle initiates a cascade of events leading to parasite death.

Mitochondrial Accumulation and Membrane Potential Collapse

Pentamidine is a cationic molecule that is actively transported into the Leishmania mitochondrion, a process driven by the negative mitochondrial membrane potential (ΔΨm)[1][2][3]. This accumulation is a key determinant of the drug's efficacy. Once a critical concentration is reached within the mitochondria, pentamidine disrupts the inner mitochondrial membrane, leading to a rapid and irreversible collapse of the ΔΨm[1][4]. This dissipation of the membrane potential uncouples oxidative phosphorylation, halting ATP synthesis and precipitating a catastrophic energy crisis within the parasite[5]. Electron microscopy studies have revealed significant ultrastructural changes in the mitochondria of pentamidine-treated Leishmania, including swelling and disintegration of the kinetoplast[1][4][6].

Kinetoplast DNA (kDNA) Damage

The kinetoplast, a distinctive feature of kinetoplastid protozoa, is a network of concatenated circular DNA (minicircles and maxicircles) located within the single large mitochondrion. Pentamidine exhibits a strong affinity for the AT-rich regions found in the minor groove of DNA, with a particular predilection for kDNA[4][7]. The binding of pentamidine to kDNA can lead to the linearization of kDNA minicircles, which interferes with DNA replication and segregation[4]. This interaction is a significant contributor to the leishmanicidal activity of the drug. The preferential accumulation of pentamidine and its fluorescent analogs, such as 4',6-diamidino-2-phenylindole (DAPI), within the kinetoplast of susceptible parasites underscores the importance of this organelle as a drug target[1][2][3].

Secondary Mechanisms of Action

In addition to its profound effects on the mitochondrion and kDNA, pentamidine also perturbs other vital cellular processes in Leishmania.

Inhibition of Topoisomerases

DNA topoisomerases are essential enzymes that modulate the topology of DNA, playing critical roles in replication, transcription, and recombination. Pentamidine has been shown to inhibit both type I and type II topoisomerases in Leishmania[6][8][9][10][11]. By inhibiting these enzymes, pentamidine introduces breaks and errors in the parasite's DNA, leading to genomic instability and cell death[5]. Studies have demonstrated that pentamidine shows a degree of selectivity for Leishmania topoisomerase II over the human macrophage enzyme, which may contribute to its therapeutic window[9][11].

Interference with Polyamine Metabolism

Polyamines are small, positively charged molecules that are essential for cell growth and proliferation. Leishmania parasites are auxotrophic for polyamines and rely on transport from the host. There is evidence to suggest that pentamidine can interfere with polyamine transport systems[12][13][14][15]. Given the structural similarities between pentamidine and polyamines, it is plausible that the drug competes for uptake via polyamine transporters, thereby depriving the parasite of these essential molecules[13].

Drug Uptake and Resistance Mechanisms

The efficacy of pentamidine is contingent on its accumulation within the parasite. Resistance to pentamidine in Leishmania is multifactorial but is frequently associated with reduced intracellular drug concentration.

Carrier-Mediated Uptake

Pentamidine enters Leishmania promastigotes and amastigotes through a carrier-mediated transport system[1][16]. While the exact identity of all transporters involved is not fully elucidated, studies have suggested the involvement of transporters for other molecules like arginine, although arginine itself does not inhibit pentamidine uptake[1].

Mechanisms of Resistance

The primary mechanism of pentamidine resistance in Leishmania is the reduced accumulation of the drug, particularly within the mitochondrion[1][2][3][17][18]. This can be a consequence of several alterations:

-

Decreased Mitochondrial Membrane Potential: Resistant strains often exhibit a lower ΔΨm, which reduces the driving force for pentamidine accumulation in the mitochondrion[1][17].

-

Increased Drug Efflux: While not universally observed, some studies suggest a role for increased drug efflux in pentamidine resistance[6].

-

Alterations in kDNA: Modifications in the sequence of kDNA minicircles, specifically a reduction in AT-rich regions, have been observed in pentamidine-resistant Leishmania. This could decrease the number of binding sites for the drug, contributing to resistance[7].

Quantitative Data Summary

The following tables summarize key quantitative data related to the activity and mechanism of action of pentamidine against Leishmania.

Table 1: In Vitro Activity of Pentamidine against Leishmania Species

| Leishmania Species | Stage | IC50 (μM) | Reference Strain | Notes |

| L. mexicana | Promastigote | 0.30 ± 0.05 | MNYC/BZ/62/M379 | Wild-type |

| L. mexicana | Amastigote | 70 ± 5 | Pentr30 | Pentamidine-resistant |

| L. donovani | Promastigote | ~7.7 | DD8 | - |

| L. donovani | Promastigote | ~3.9 | LV9 | - |

| L. amazonensis | Promastigote | ~0.8 | - | Parental clone |

| L. amazonensis | Promastigote | 60 | - | Pentamidine-resistant |

| L. martiniquensis | Promastigote | 12.0 ± 0.7 | CU1 | - |

| L. martiniquensis | Promastigote | 12.8 ± 1.1 | CU1R1 | - |

| L. martiniquensis | Promastigote | 12.7 ± 0.3 | LSCM1 | - |

| L. infantum | Promastigote | - | - | IC50 decreased with liposomal encapsulation |

| L. pifanoi | Promastigote | - | - | IC50 decreased with liposomal encapsulation |

Table 2: Kinetic and Binding Parameters of Pentamidine

| Parameter | Value | Leishmania Species/Stage | Experimental Context |

| Ki (Arginine Transport) | 12.5 ± 3.8 μM | L. mexicana Promastigotes | Competitive inhibition |

| Ki (Arginine Transport) | 16.3 ± 2.8 μM | L. mexicana Amastigotes | Competitive inhibition |

| ΔTm (DNA Binding) | 2.1°C | - | Thermal shift assay with dsDNA |

| Km (Drug Uptake) | ~6 μM | L. donovani | Carrier-mediated uptake |

Experimental Protocols

In Vitro Drug Susceptibility Assay for Leishmania Promastigotes

-

Parasite Culture: Culture Leishmania promastigotes in appropriate liquid medium (e.g., M199 or HOMEM) supplemented with 10-20% heat-inactivated fetal bovine serum (FBS) at 25-27°C.

-

Assay Setup: In a 96-well microtiter plate, add serial dilutions of pentamidine to the wells.

-

Parasite Inoculation: Add promastigotes from a mid-logarithmic phase culture to each well to a final concentration of 1 x 10^5 to 1 x 10^6 parasites/mL. Include drug-free wells as a positive control for growth and wells with medium only as a negative control.

-

Incubation: Incubate the plate at 25-27°C for 48-72 hours.

-

Viability Assessment: Determine parasite viability using a resazurin-based assay (e.g., AlamarBlue) or by direct counting using a hemocytometer.

-

Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of growth inhibition against the drug concentration and fitting the data to a dose-response curve.

In Vitro Drug Susceptibility Assay for Intracellular Leishmania Amastigotes

-

Macrophage Culture: Seed a suitable macrophage cell line (e.g., J774.1, THP-1) or primary macrophages in a 96-well plate and allow them to adhere.

-

Infection: Infect the macrophages with stationary-phase Leishmania promastigotes at a parasite-to-macrophage ratio of approximately 10:1. Incubate for 4-24 hours to allow for phagocytosis.

-

Removal of Extracellular Parasites: Wash the wells with warm medium to remove non-phagocytosed promastigotes.

-

Drug Treatment: Add fresh medium containing serial dilutions of pentamidine to the infected macrophages.

-

Incubation: Incubate the plate at 37°C in a 5% CO2 atmosphere for 48-72 hours.

-

Assessment of Infection: Fix the cells with methanol (B129727) and stain with Giemsa. Determine the number of amastigotes per 100 macrophages by light microscopy.

-

Data Analysis: Calculate the IC50 value as the drug concentration that reduces the parasite burden by 50% compared to untreated controls.

Mitochondrial Membrane Potential (ΔΨm) Assay using JC-1

-

Parasite Preparation: Harvest Leishmania promastigotes by centrifugation and resuspend them in a suitable buffer (e.g., PBS).

-

Drug Treatment: Incubate the parasites with various concentrations of pentamidine for a defined period. Include an untreated control and a positive control treated with a known mitochondrial uncoupler (e.g., CCCP).

-

JC-1 Staining: Add JC-1 dye (typically 1-10 µg/mL) to the parasite suspension and incubate in the dark at 27°C for 15-30 minutes.

-

Fluorescence Measurement: Measure the fluorescence intensity using a flow cytometer or a fluorescence plate reader. In healthy cells with a high ΔΨm, JC-1 forms aggregates that emit red fluorescence (~590 nm). In apoptotic or metabolically stressed cells with a low ΔΨm, JC-1 remains as monomers and emits green fluorescence (~530 nm).

-

Data Analysis: The ratio of red to green fluorescence is used as an indicator of the mitochondrial membrane potential. A decrease in this ratio signifies mitochondrial depolarization.

DNA Thermal Shift Assay for Pentamidine Binding

-

Reaction Mixture Preparation: In a suitable reaction buffer, combine double-stranded DNA (e.g., calf thymus DNA or a specific oligonucleotide sequence), a fluorescent DNA-binding dye (e.g., SYBR Green or SYPRO Orange), and varying concentrations of pentamidine.

-

Thermal Denaturation: Place the reaction mixtures in a real-time PCR instrument. Program the instrument to slowly increase the temperature from a baseline (e.g., 25°C) to a denaturing temperature (e.g., 95°C) while continuously monitoring the fluorescence.

-

Data Acquisition: As the DNA denatures (melts) from a double-stranded to a single-stranded form, the fluorescent dye is released, causing a decrease in fluorescence.

-

Data Analysis: The melting temperature (Tm) is the temperature at which 50% of the DNA is denatured, observed as the inflection point of the melting curve. An increase in the Tm in the presence of pentamidine indicates that the drug stabilizes the DNA duplex, confirming binding. The magnitude of the thermal shift (ΔTm) can be used to assess the binding affinity.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Overview of Pentamidine's Mechanism of Action in Leishmania.

Caption: Workflow for In Vitro Drug Susceptibility Assays.

Caption: Key Mechanisms of Pentamidine Resistance in Leishmania.

Conclusion

The leishmanicidal activity of pentamidine is a result of its ability to target multiple, essential pathways within the parasite. The primary mechanism involves its accumulation in the mitochondrion, leading to a collapse of the mitochondrial membrane potential, ATP depletion, and damage to the kinetoplast DNA. Secondary mechanisms, including the inhibition of topoisomerases and potential interference with polyamine transport, further contribute to its efficacy. Understanding these intricate mechanisms is paramount for the rational design of new antileishmanial drugs and for the development of strategies to overcome the growing challenge of drug resistance. The experimental protocols and data presented in this guide provide a framework for researchers to further investigate the molecular pharmacology of pentamidine and other antiprotozoal agents.

References

- 1. Resistance to Pentamidine in Leishmania mexicana Involves Exclusion of the Drug from the Mitochondrion - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Novel Leishmania major Amastigote Assay in 96-Well Format for Rapid Drug Screening and Its Use for Discovery and Evaluation of a New Class of Leishmanicidal Quinolinium Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In Vitro Sensitivity Testing of Leishmania Clinical Field Isolates: Preconditioning of Promastigotes Enhances Infectivity for Macrophage Host Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 5. researchgate.net [researchgate.net]

- 6. Altered transport properties of pentamidine-resistant Leishmania donovani and L. amazonensis promastigotes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Novel Approach to In Vitro Drug Susceptibility Assessment of Clinical Strains of Leishmania spp - PMC [pmc.ncbi.nlm.nih.gov]

- 9. media.cellsignal.com [media.cellsignal.com]

- 10. m.youtube.com [m.youtube.com]

- 11. Leishmania panamensis: comparative inhibition of nuclear DNA topoisomerase II enzymes from promastigotes and human macrophages reveals anti-parasite selectivity of fluoroquinolones, flavonoids and pentamidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. In Vitro Evaluation of Aerosol Therapy with Pentamidine-Loaded Liposomes Coated with Chondroitin Sulfate or Heparin for the Treatment of Leishmaniasis [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Inhaled Pentamidine for Bolivian Mucosal Leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Pentamidine uptake in Leishmania donovani and Leishmania amazonensis promastigotes and axenic amastigotes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. journals.asm.org [journals.asm.org]

- 18. cdn.caymanchem.com [cdn.caymanchem.com]

Pentamidine: A Deep Dive into its Role as a DNA Minor Groove Binding Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentamidine (B1679287) is an aromatic diamidine compound that has long been a part of the clinical arsenal (B13267) against a variety of infectious diseases, including African trypanosomiasis, leishmaniasis, and Pneumocystis pneumonia (PCP).[1][2][3] While its therapeutic efficacy is well-established, the precise molecular mechanisms underpinning its action are multifaceted. A primary and extensively studied aspect of its mechanism is its ability to act as a DNA minor groove binding agent.[4][5]

This technical guide offers a comprehensive exploration of the molecular interactions between pentamidine and DNA. It details the binding mechanism, specificity, and the downstream cellular consequences of this interaction. Furthermore, it provides structured quantitative data and detailed experimental protocols for the key techniques used to investigate these molecular events, aimed at facilitating further research and drug development.

Core Mechanism: Binding to the DNA Minor Groove

Pentamidine's interaction with the DNA double helix is non-intercalative. Instead, it fits snugly into the minor groove, a key recognition site for many proteins and small molecules.[3][5] This binding is characterized by a strong preference for sequences rich in Adenine-Thymine (A-T) base pairs.[4][6][7] The molecule's crescent-shaped conformation allows it to conform to the curvature of the DNA minor groove, maximizing contact with the floor of the groove.[5][8]

The binding is stabilized by a combination of forces:

-

Hydrogen Bonds: The positively charged amidinium groups at each end of the pentamidine molecule form crucial hydrogen bonds with the N3 atoms of adenine (B156593) or the O2 atoms of thymine (B56734) bases on opposite strands of the DNA.[9][10][11]

-

Van der Waals Contacts: The entire molecule makes extensive van der Waals contacts with the walls of the minor groove, further stabilizing the complex.[12]

-

Electrostatic Interactions: The dicationic nature of pentamidine contributes to its affinity for the negatively charged phosphate (B84403) backbone of DNA.

Crystal structure analyses of pentamidine complexed with a d(CGCGAATTCGCG)2 dodecanucleotide have confirmed that the drug binds to the central 5'-AATT region, spanning approximately four to five base pairs.[1][9][10][13] This specific binding interferes with critical cellular processes by obstructing the interaction of DNA with essential proteins, such as DNA and RNA polymerases and topoisomerases, thereby inhibiting DNA replication and transcription.[1][2][14]

Quantitative Analysis of DNA Binding Affinity

The stability of the pentamidine-DNA complex is a critical factor in its biological activity. This is often quantified by measuring the change in the thermal melting temperature (ΔTm) of DNA upon ligand binding. A larger ΔTm value signifies stronger binding and greater stabilization of the DNA duplex.[4]

Table 1: DNA Binding Affinity of Pentamidine and Analogs

| Compound | Structure | ΔTm (°C) with Calf Thymus DNA |

| Pentamidine | 1,5-Bis(4-amidinophenoxy)pentane | 15.5[4] |

| Analog 1 | 1,3-Bis(4-amidinophenoxy)propane | 14.5[4] |

| Analog 2 | 1,4-Bis(4-amidinophenoxy)butane | 12.0[4] |

| Analog 3 | 1,6-Bis(4-amidinophenoxy)hexane | 13.0[4] |

| Analog 4 | 1,5-Bis(3-amidinophenoxy)pentane | 9.0[4] |

| Analog 5 | 1,5-Bis(4-imidazolinophenoxy)pentane | 15.5[4] |

| Analog 6 | 1,5-Bis(4-amidinophenylamino)pentane | 15.5[4] |

| Analog 7 | 1,5-Bis[4-(N-methylimidazolino)phenoxy]pentane | 8.0[4] |

Data sourced from Cory, M., Tidwell, R. R., & Fairley, T. A. (1992).[4]

The data reveals that the length and flexibility of the central linker chain, as well as the position and nature of the terminal cationic groups, are crucial for effective DNA binding.[4][15] For instance, moving the amidino group from the para to the meta position (Analog 4) significantly diminishes DNA binding affinity.[4]

Further thermodynamic insights can be gained from techniques like Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR), which provide a more complete profile of the binding interaction.[8][16]

Table 2: Thermodynamic Parameters for Diamidine Analog Binding to AATT Sequence

| Compound | K (M⁻¹) | ΔH (kcal/mol) | TΔS (kcal/mol) | ΔG (kcal/mol) |

| DB75 (Furamidine) | 1.4 x 10⁷ | -2.2 | 7.5 | -9.7 |

| DB244 | 2.2 x 10⁷ | -2.3 | 7.6 | -9.9 |

Data for pentamidine analogs at 25°C in 0.1M NaCl, pH 6.2 buffer. Sourced from Wilson, W. D., et al. (2008).[8]

Cellular Consequences and Affected Pathways

The binding of pentamidine to DNA is not a sterile event but the initiator of a cascade of cellular disruptions. While it doesn't trigger a classical signal transduction pathway, its physical occupation of the minor groove has profound consequences.

References

- 1. Pentamidine - Wikipedia [en.wikipedia.org]

- 2. Pentamidine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Sequence-selective binding to DNA of cis- and trans- butamidine analogues of the anti-Pneumocystis carinii pneumonia drug pentamidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Footprinting studies on the sequence-selective binding of pentamidine to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antiparasitic Compounds That Target DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Crystal structure of a pentamidine-oligonucleotide complex: implications for DNA-binding properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. rcsb.org [rcsb.org]

- 11. Structural studies on bio-active compounds. Part XIV. Molecular modelling of the interactions between pentamidine and DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. What is the mechanism of Pentamidine Isethionate? [synapse.patsnap.com]

- 15. DNA minor groove recognition properties of pentamidine and its analogs: a molecular modeling study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

Pharmacological Profile of Pentamidine and its Salts: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentamidine (B1679287) is an aromatic diamidine antimicrobial agent with a broad spectrum of activity against various protozoa and fungi.[1][2] It has been in clinical use since the 1940s and is primarily indicated for the treatment and prophylaxis of Pneumocystis jirovecii pneumonia (PCP), particularly in immunocompromised individuals.[2] Its therapeutic applications also extend to the treatment of trypanosomiasis (African sleeping sickness) and leishmaniasis.[3] This technical guide provides a comprehensive overview of the pharmacological profile of pentamidine and its salts, with a focus on its mechanism of action, pharmacokinetics, pharmacodynamics, clinical efficacy, and toxicological properties.

Pentamidine is commercially available as pentamidine isethionate, a white or almost white, crystalline powder that is freely soluble in water.[1][3] Historically, pentamidine mesylate was also used, but its production has been discontinued.[4] This guide will primarily focus on the isethionate salt while providing comparative information where available.

Physicochemical Properties of Pentamidine and its Salts

Pentamidine base has a molecular weight of 340.4 g/mol .[5] The isethionate and mesylate salts are formed by reacting the basic pentamidine molecule with isethionic acid and methanesulfonic acid, respectively. The physicochemical properties of these forms are summarized in the table below.

| Property | Pentamidine Base | Pentamidine Isethionate | Pentamidine Mesylate |

| Molecular Formula | C₁₉H₂₄N₄O₂ | C₂₃H₃₆N₄O₁₀S₂ | C₂₁H₃₂N₄O₈S₂ |

| Molecular Weight | 340.4 g/mol [5] | 592.7 g/mol [6] | 532.6 g/mol [7] |

| Appearance | Colorless plates[5] | White or almost white crystalline powder[1][6] | Not readily available |

| Melting Point | 186 °C (decomposes)[3][5] | 188-194 °C | Not readily available |

| Solubility | Not readily available | Freely soluble in water, sparingly soluble in ethanol[1] | Not readily available |

| pH (5% aqueous solution) | Not applicable | 4.5-6.5[1][6] | Not readily available |

| Stability | Not readily available | Hygroscopic; aqueous solutions can deteriorate upon storage; stable as a solid when protected from light[1][8] | Not readily available |

Pharmacodynamics: Mechanism of Action

The precise mechanism of action of pentamidine is not fully elucidated but is understood to be multifactorial, involving interference with several vital cellular processes in susceptible organisms.[3]

Interaction with Nucleic Acids and Topoisomerase Inhibition

Pentamidine is a DNA minor groove binding agent, showing a preference for AT-rich sequences.[9] This interaction is thought to interfere with DNA replication and transcription.[10] Furthermore, pentamidine has been shown to inhibit topoisomerase enzymes in the mitochondria of Pneumocystis jirovecii and Trypanosoma species.[3] By inhibiting type II topoisomerase, pentamidine can lead to the breakage and disorganization of the mitochondrial genome.[3]

Caption: Pentamidine's inhibitory action on DNA replication and transcription.

Inhibition of Polyamine Biosynthesis

Polyamines are essential for cell growth and differentiation. Pentamidine has been shown to be a potent competitive inhibitor of spermidine/spermine N1-acetyltransferase (SSAT) and polyamine oxidase (PAO), key enzymes in the polyamine back-conversion pathway.[10][11] It also inhibits S-adenosylmethionine decarboxylase, another crucial enzyme in polyamine synthesis.[10] By disrupting polyamine homeostasis, pentamidine impairs the parasite's ability to stabilize nucleic acids and proteins.[10]

Caption: Inhibition of the polyamine back-conversion pathway by pentamidine.

Disruption of Mitochondrial Function

Pentamidine can accumulate in the mitochondria of susceptible organisms, leading to a collapse of the mitochondrial membrane potential.[12] This disruption of mitochondrial function inhibits ATP production and can trigger apoptosis-like cell death.[10][13] Pentamidine is also a potent and specific inhibitor of mitochondrial translation.[12]

References

- 1. Pentamidine isethionate Analytical Chemistry Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. Pentamidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Pentamidine - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Pentamidine | C19H24N4O2 | CID 4735 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Pentamidine Isethionate | C23H36N4O10S2 | CID 8813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Pentamidine Mesylate | C21H32N4O8S2 | CID 72196 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemicalbook.com [chemicalbook.com]

- 9. Intrapulmonary and systemic pharmacokinetics of aerosolized pentamidine used for prophylaxis of pneumocystis carinii pneumonia in patients infected with the human immunodeficiency virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibition of enzymes of polyamine back-conversion by pentamidine and berenil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inhibitors of polyamine metabolism: review article - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pentamidine inhibits mitochondrial intron splicing and translation in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Chemical Synthesis of Pentamidine Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentamidine (B1679287), a dicationic aromatic diamidine, has been a clinically significant therapeutic agent for over six decades, primarily for treating protozoal infections like human African trypanosomiasis, leishmaniasis, and Pneumocystis jirovecii pneumonia.[1][2] Its unique chemical structure, characterized by two terminal amidine groups linked by a flexible aliphatic or heteroaromatic chain, has inspired extensive research into the synthesis of novel derivatives with improved efficacy, reduced toxicity, and expanded therapeutic applications.[1][3] This technical guide provides a comprehensive overview of the chemical synthesis of pentamidine derivatives, detailing experimental protocols, presenting key quantitative data, and visualizing synthetic workflows and relevant biological pathways.

The development of pentamidine analogs has been driven by the need to overcome the limitations of the parent drug, which include significant side effects and emerging drug resistance.[2][4] Researchers have explored modifications to the central linker, the aromatic rings, and the terminal amidine groups to modulate the physicochemical properties and biological activity of these compounds.[1][5] These efforts have led to the discovery of derivatives with potent antifungal, antiprotozoal, and anticancer activities.[6][7][8] This guide will delve into the synthetic strategies employed to create these diverse analogs, providing a valuable resource for researchers in medicinal chemistry and drug development.

Core Synthetic Methodologies

The synthesis of pentamidine derivatives typically involves multi-step sequences. Key reactions include the formation of the central ether linkage, the introduction of cyano groups that serve as precursors to the amidine moieties, and the conversion of nitriles to amidines, most commonly via the Pinner reaction.

General Synthetic Workflow

The overall process for synthesizing many pentamidine analogs can be summarized in the following workflow. This involves the synthesis of a dicyano intermediate followed by its conversion to the final diamidine product.

Caption: General workflow for the synthesis of pentamidine derivatives.

Experimental Protocols

1. Synthesis of Dicyano Intermediates

A common strategy for constructing the core structure of pentamidine derivatives is through a nucleophilic substitution reaction to form the diaryl ether linkages.

-

Example: Synthesis of 1,5-bis(4-cyanophenoxy)pentane

-

Reagents: 1,5-dibromopentane, 4-hydroxybenzonitrile, potassium carbonate (K₂CO₃), N,N-dimethylformamide (DMF).

-

Procedure: A mixture of 1,5-dibromopentane, 4-hydroxybenzonitrile (2.2 equivalents), and potassium carbonate (2.5 equivalents) in anhydrous DMF is heated at 80-100 °C for 12-24 hours. The reaction progress is monitored by thin-layer chromatography (TLC). After completion, the reaction mixture is cooled to room temperature, poured into ice-water, and the resulting precipitate is collected by filtration. The crude product is washed with water and ethanol (B145695) and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 1,5-bis(4-cyanophenoxy)pentane.

-

2. Conversion of Nitriles to Amidines (Pinner Reaction)

The Pinner reaction is a classic and widely used method for converting nitriles into amidines.[4] This two-step process involves the formation of an imidate ester hydrochloride, which is then reacted with ammonia or an amine to yield the desired amidine.

-

General Procedure:

-

Imidate Ester Formation: The dicyano intermediate is dissolved in a suitable anhydrous alcohol (e.g., ethanol). The solution is cooled in an ice bath, and dry hydrogen chloride (HCl) gas is bubbled through the solution until saturation. The reaction mixture is stirred at low temperature and then allowed to stand at room temperature for several hours to days until the imidate ester hydrochloride precipitates. The solid is collected by filtration, washed with a cold, anhydrous ether, and dried under vacuum.

-

Amidinium Salt Formation: The freshly prepared imidate ester hydrochloride is suspended in a cold, saturated solution of anhydrous ammonia in a suitable alcohol (e.g., ethanol). The mixture is stirred at low temperature and then allowed to warm to room temperature and stirred for an extended period. The resulting amidinium hydrochloride salt is collected by filtration, washed with cold alcohol and ether, and then dried. The product can be purified by recrystallization.

-

Synthesis of Conformationally Restricted Derivatives

To explore the structure-activity relationships, conformationally restricted analogs of pentamidine have been synthesized, often incorporating heterocyclic core structures like furan (B31954) or pyridine.[4]

Synthesis of Furan-based Derivatives

-

Protocol for N,N'-Di-(4-cyanophenyl)-(furan-2,5-di-yl)-dicarboxamide:

-

Reagents: Furan-2,5-dicarbonyl dichloride, 4-aminobenzonitrile (B131773), triethylamine (B128534) (Et₃N), and a suitable solvent like dry toluene (B28343).

-

Procedure: To a solution of 4-aminobenzonitrile in dry toluene, triethylamine is added. The mixture is stirred, and a solution of furan-2,5-dicarbonyl dichloride in dry toluene is added dropwise. The reaction mixture is then refluxed for several hours. After cooling, the precipitate is filtered, washed, and recrystallized to give the dicyano derivative.[4] This dicyano intermediate can then be converted to the corresponding diamidine using the Pinner reaction as described above.[4]

-

Quantitative Data on Synthesized Derivatives

The biological activity of newly synthesized pentamidine derivatives is a critical aspect of their investigation. The following tables summarize key quantitative data for a selection of these compounds against various pathogens and cancer cell lines.

Table 1: Antifungal Activity of Pentamidine Analogues [6]

| Compound | Linker Modification | R-group on Amidine | C. albicans MIC₈₀ (µg/mL) | C. neoformans MIC₈₀ (µg/mL) |

| Pentamidine | -(CH₂)₅- | H | 1.56 | 0.78 |

| Analog 1 | -(CH₂)₄- | H | 0.78 | 0.39 |

| Analog 2 | -(CH₂)₃- | H | 1.56 | 0.78 |

| Analog 3 | 2,5-furandicarboxaldehyde derived | Cyclopentyl | ≤0.09 | 0.19 |

| Analog 4 | pyrrole-2,5-dicarboxaldehyde derived | Isopropyl | 0.39 | 0.78 |

Table 2: Antiproliferative Activity of Furan- and Pyridine-based Pentamidine Derivatives [4]

| Compound | Core Moiety | R-group on Amidine | SW 620 IC₅₀ (µM) | HCT 116 IC₅₀ (µM) | HeLa IC₅₀ (µM) |

| 9 | Furandicarboxamide | H | >100 | 25 | 20 |

| 10 | Furandicarboxamide | iso-propyl | 4 | 10 | 10 |

| 13 | Pyridine-2,6-dicarboxamide | H | >100 | 50 | 50 |

| 14 | Pyridine-2,6-dicarboxamide | iso-propyl | >100 | 100 | 100 |

Signaling Pathways Modulated by Pentamidine and its Derivatives

Recent research has revealed that pentamidine and its analogs exert their biological effects, particularly their anticancer properties, by modulating various cellular signaling pathways.[9][10] Understanding these interactions is crucial for the rational design of new derivatives with enhanced therapeutic indices.

PI3K/AKT and MAPK/ERK Pathways

Pentamidine has been shown to inhibit key cancer-related signaling pathways, including the PI3K/AKT and MAPK/ERK pathways, which are critical for cell proliferation, survival, and angiogenesis.[10]

Caption: Inhibition of PI3K/AKT and MAPK/ERK pathways by pentamidine.

PD-1/PD-L1 Immune Checkpoint Pathway

Pentamidine has also been identified as a small-molecule antagonist of the PD-1/PD-L1 immune checkpoint, suggesting its potential for repurposing in cancer immunotherapy.[11][12] By blocking the interaction between PD-1 on T-cells and PD-L1 on tumor cells, pentamidine can enhance the anti-tumor immune response.[11]

Caption: Pentamidine blocking the PD-1/PD-L1 interaction.

Conclusion

The chemical synthesis of pentamidine derivatives remains a vibrant and productive area of medicinal chemistry research. The synthetic methodologies outlined in this guide, particularly the versatile Pinner reaction, have enabled the creation of a vast library of analogs with diverse biological activities. The quantitative data presented herein highlight the potential of these compounds to address unmet medical needs in infectious diseases and oncology. Furthermore, the elucidation of the signaling pathways affected by these molecules provides a deeper understanding of their mechanisms of action and paves the way for the design of next-generation pentamidine derivatives with superior therapeutic profiles. This guide serves as a foundational resource for researchers dedicated to advancing the development of this important class of therapeutic agents.

References

- 1. New pentamidine analogues in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel amidines and analogues as promising agents against intracellular parasites: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. d-nb.info [d-nb.info]

- 4. fulir.irb.hr [fulir.irb.hr]

- 5. Structure-activity relationships of pentamidine-affected ion channel trafficking and dofetilide mediated rescue - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. Structure-activity relationships of analogs of pentamidine against Plasmodium falciparum and Leishmania mexicana amazonensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Anti-Cancer Activity of Pentamidine and Its Derivatives (WLC-4059) Is through Blocking the Interaction between S100A1 and RAGE V Domain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Repurposing the anti-parasitic agent pentamidine for cancer therapy; a novel approach with promising anti-tumor properties – ScienceOpen [scienceopen.com]

- 11. Repurposing pentamidine for cancer immunotherapy by targeting the PD1/PD-L1 immune checkpoint - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Repurposing pentamidine for cancer immunotherapy by targeting the PD1/PD-L1 immune checkpoint [frontiersin.org]

Structural Activity Relationship of Pentamidine Analogues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentamidine (B1679287), a dicationic aromatic diamidine, has been a cornerstone in the treatment of several neglected tropical diseases for decades, including human African trypanosomiasis, leishmaniasis, and pneumocystis pneumonia.[1] Its broad-spectrum antimicrobial activity has spurred extensive research into the synthesis and evaluation of numerous analogues. The primary goals of these efforts have been to enhance efficacy, broaden the spectrum of activity, improve oral bioavailability, and reduce the significant toxicity associated with pentamidine. This technical guide provides an in-depth analysis of the structural activity relationships (SAR) of pentamidine analogues, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying mechanisms and workflows.

Core Structural Features and Modifications

The general structure of pentamidine consists of two terminal benzamidine (B55565) moieties connected by a flexible pentamethylene-dioxy linker. The key areas of structural modification in its analogues that have been explored include:

-

The Central Linker: Variations in the length, rigidity, and composition of the aliphatic chain have been extensively studied. This includes altering the number of methylene (B1212753) units, introducing heteroatoms (e.g., oxygen, sulfur, nitrogen), and incorporating cyclic or aromatic groups to modulate the molecule's flexibility and curvature.[2]

-

The Terminal Cationic Groups: The amidine groups are crucial for activity. Modifications have included their replacement with other cationic functionalities such as imidazolines, guanidines, and N-substituted amidines. The position of these groups on the aromatic rings (para vs. meta) has also been shown to be critical for activity.[1]

-

The Aromatic Rings: Substitution on the phenyl rings with various groups (e.g., methoxy, fluoro) has been investigated to influence properties like lipophilicity and metabolic stability.

Quantitative Structure-Activity Relationship (SAR) Data

The biological activity of pentamidine analogues is typically quantified by their half-maximal inhibitory concentration (IC50) or minimum inhibitory concentration (MIC) against various pathogens, and their cytotoxicity is assessed by the half-maximal cytotoxic concentration (CC50) against mammalian cell lines. The selectivity index (SI), calculated as the ratio of CC50 to IC50, is a critical parameter for evaluating the therapeutic potential of these compounds.

Antiparasitic Activity

Pentamidine and its analogues have demonstrated significant activity against a range of protozoan parasites. The following tables summarize the in vitro activity of selected analogues against Trypanosoma brucei rhodesiense, Plasmodium falciparum, and Leishmania donovani.

Table 1: In Vitro Antitrypanosomal Activity of Pentamidine Analogues

| Compound | Structure/Modification | IC50 (nM) vs. T. b. rhodesiense | Reference |

| Pentamidine | 1,5-Bis(4-amidinophenoxy)pentane | 4.0 | [3] |

| Analogue 32 | Dicationic | ≤ 4.0 | [3] |

| Analogue 64 | Dicationic | ≤ 4.0 | [3] |

| Analogue 66 | Diimidazoline | ≤ 4.0 | [3] |

Table 2: In Vitro Antimalarial Activity of Pentamidine Analogues

| Compound | Structure/Modification | IC50 (nM) vs. P. falciparum | Reference |

| Pentamidine | 1,5-Bis(4-amidinophenoxy)pentane | > 6.0 | [3] |

| Analogue 2 | Congener | < 6.0 | [3] |

| Analogue 3 | Congener | < 6.0 | [3] |

| Analogue 4 | Congener | < 6.0 | [3] |

| Analogue 12 | Congener | < 6.0 | [3] |

| Analogue 27 | Congener | < 6.0 | [3] |

| Analogue 30 | Congener | < 6.0 | [3] |

| Analogue 64 | Dicationic | < 6.0 | [3] |

| Analogue 65 | Congener | < 6.0 | [3] |

| Analogue 66 | Diimidazoline | < 6.0 | [3] |

Table 3: In Vitro Antileishmanial Activity of Pentamidine Analogues

| Compound | Structure/Modification | IC50 (µM) vs. L. donovani | Reference |

| Pentamidine | 1,5-Bis(4-amidinophenoxy)pentane | 1.8 | [3] |

| Analogue 12 | Congener | ≤ 1.8 | [3] |

| Analogue 32 | Dicationic | ≤ 1.8 | [3] |

| Analogue 33 | Congener | ≤ 1.8 | [3] |

| Analogue 44 | Congener | ≤ 1.8 | [3] |

| Analogue 59 | Congener | ≤ 1.8 | [3] |

| Analogue 62 | Congener | ≤ 1.8 | [3] |

| Analogue 64 | Dicationic | ≤ 1.8 | [3] |

| Analogue 66 | Diimidazoline | ≤ 1.8 | [3] |

Antifungal Activity

The antifungal potential of pentamidine analogues has been explored, particularly against opportunistic fungal pathogens.

Table 4: In Vitro Antifungal Activity of Pentamidine Analogues

| Compound | MIC80 (µg/mL) vs. C. albicans | MIC80 (µg/mL) vs. C. neoformans | Reference |

| Pentamidine | 1.56 | 0.78 | [4] |

| Analogue (most potent vs C. albicans) | ≤0.09 | - | [4] |

| Analogue (most potent vs C. neoformans) | - | 0.19 | [4] |

DNA Binding Affinity

A primary mechanism of action for pentamidine and its analogues is binding to the minor groove of DNA, particularly at AT-rich sequences.[1] This interaction is often quantified by the change in the melting temperature (ΔTm) of DNA upon ligand binding.

Table 5: DNA Binding Affinity of Pentamidine Analogues

| Compound | Structure | ΔTm (°C) | Reference |

| Pentamidine | 1,5-Bis(4-amidinophenoxy)pentane | 15.5 | [1] |

| Analogue 1 | 1,3-Bis(4-amidinophenoxy)propane | 14.5 | [1] |

| Analogue 2 | 1,4-Bis(4-amidinophenoxy)butane | 12.0 | [1] |

| Analogue 3 | 1,6-Bis(4-amidinophenoxy)hexane | 13.0 | [1] |

| Analogue 4 | 1,5-Bis(3-amidinophenoxy)pentane | 9.0 | [1] |

| Analogue 5 | 1,5-Bis(4-imidazolinophenoxy)pentane | 15.5 | [1] |

| Analogue 6 | 1,5-Bis(4-amidinophenylamino)pentane | 15.5 | [1] |

| Analogue 7 | 1,5-Bis[4-(N-methylimidazolino)phenoxy]pentane | 8.0 | [1] |

Cytotoxicity

The therapeutic utility of pentamidine analogues is limited by their cytotoxicity. Understanding the structural features that contribute to toxicity is crucial for the design of safer drugs.

Table 6: Cytotoxicity of Pentamidine Analogues in Mammalian Cells

| Compound | Cell Line | CC50 (µM) | Reference |

| Pentamidine | Vero | 115.4 (24h), 87.42 (48h) | [5] |

| Pentamidine | DH82 | Cytotoxic at 2-20 µM (72h) | [6] |

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to SAR studies. Below are methodologies for key assays used in the evaluation of pentamidine analogues.

In Vitro Antiparasitic Activity Assay (Resazurin-based)

This protocol describes a common method for determining the IC50 of compounds against protozoan parasites like Leishmania.

-

Parasite Culture: Culture promastigotes of the desired Leishmania species (e.g., L. donovani) in appropriate medium (e.g., M199) supplemented with fetal bovine serum and antibiotics at 25°C.

-

Compound Preparation: Prepare a stock solution of the pentamidine analogue in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of test concentrations.

-

Assay Setup: In a 96-well plate, add 100 µL of parasite suspension (e.g., 2 x 10^5 cells/mL) to each well. Add 100 µL of the diluted compound solutions to the respective wells in triplicate. Include wells with parasites and medium only (negative control) and parasites with a known antileishmanial drug (positive control).

-

Incubation: Incubate the plate at 25°C for 72 hours.

-

Viability Assessment: Add 20 µL of resazurin (B115843) solution to each well and incubate for another 4-6 hours.

-

Data Acquisition: Measure the fluorescence or absorbance at the appropriate wavelengths using a microplate reader.

-

Data Analysis: Calculate the percentage of parasite inhibition for each concentration relative to the negative control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

In Vitro Antifungal Susceptibility Testing (Broth Macrodilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of compounds against fungal strains.

-

Fungal Culture: Grow the fungal strain (e.g., Candida albicans) on an appropriate agar (B569324) medium. Prepare an inoculum suspension and adjust its turbidity to a 0.5 McFarland standard.

-

Medium Preparation: Use RPMI 1640 medium buffered with MOPS.

-

Compound Preparation: Prepare serial twofold dilutions of the pentamidine analogues in the test medium in test tubes.

-

Inoculation: Inoculate each tube with the standardized fungal suspension. Include a drug-free growth control tube.

-

Incubation: Incubate the tubes at 35°C for 24-48 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is a significant inhibition of growth (e.g., 80% inhibition, MIC80) compared to the growth control.

DNA Binding Assay (Thermal Denaturation)

This assay measures the ability of a compound to stabilize DNA, providing an indication of its binding affinity.

-

Solution Preparation: Prepare a solution of calf thymus DNA in a suitable buffer (e.g., 10 mM Tris-HCl, 100 mM NaCl, pH 7.4). Prepare stock solutions of the pentamidine analogues in the same buffer.

-

Assay Mixture: In a quartz cuvette, mix the DNA solution with the test compound at a defined molar ratio. Prepare a control cuvette with DNA and buffer only.

-

Thermal Melting: Use a spectrophotometer equipped with a temperature controller to monitor the absorbance at 260 nm as the temperature is slowly increased (e.g., 1°C/minute) from a starting temperature (e.g., 25°C) to a final temperature where the DNA is fully denatured (e.g., 95°C).

-

Data Analysis: Plot absorbance versus temperature to obtain a melting curve. The melting temperature (Tm) is the temperature at which 50% of the DNA is denatured. Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the DNA alone from the Tm of the DNA-ligand complex (ΔTm = Tm(complex) - Tm(DNA)).[1]

Topoisomerase II Inhibition Assay

This assay determines the ability of a compound to inhibit the enzymatic activity of topoisomerase II.

-

Reaction Components: Prepare a reaction mixture containing supercoiled plasmid DNA, topoisomerase II enzyme, and reaction buffer.

-

Compound Addition: Add varying concentrations of the pentamidine analogue to the reaction mixture. Include a control with no inhibitor and a control with a known topoisomerase II inhibitor (e.g., etoposide).

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).

-

Reaction Termination: Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).

-

Analysis: Separate the DNA topoisomers (supercoiled, relaxed, and linear) by agarose (B213101) gel electrophoresis.

-

Visualization and Quantification: Stain the gel with a DNA stain (e.g., ethidium (B1194527) bromide) and visualize the DNA bands under UV light. Quantify the intensity of the bands to determine the percentage of inhibition of topoisomerase II activity at each compound concentration.

-

IC50 Determination: Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the topoisomerase II activity.

Signaling Pathways and Mechanisms of Action

The biological effects of pentamidine and its analogues are attributed to their interaction with multiple cellular targets and pathways.

Proposed Mechanism of Antiparasitic/Antifungal Action

The primary mechanism of action is believed to involve the binding of these dicationic molecules to the minor groove of DNA, particularly at AT-rich sequences. This interaction can physically block the binding of DNA and RNA polymerases, thereby inhibiting DNA replication and transcription. Furthermore, some analogues have been shown to inhibit topoisomerase II, an enzyme crucial for DNA replication and repair.

Caption: Proposed mechanism of antiparasitic/antifungal action of pentamidine analogues.

Inhibition of PI3K/AKT Signaling Pathway in Cancer Cells

Recent studies have indicated that pentamidine can exert anticancer effects by inhibiting the PI3K/AKT signaling pathway, which is often hyperactivated in various cancers and plays a crucial role in cell proliferation, survival, and metastasis.[7]

Caption: Inhibition of the PI3K/AKT signaling pathway by pentamidine in cancer cells.

Conclusion and Future Directions

The extensive research on pentamidine analogues has provided valuable insights into the structural features required for potent antimicrobial activity. Key SAR takeaways include the importance of the dicationic nature, the optimal length and flexibility of the central linker, and the para-positioning of the terminal cationic groups. While significant progress has been made in enhancing efficacy, reducing toxicity remains a major challenge. Future efforts in this field should focus on:

-

Improving the Therapeutic Index: Designing analogues with high selectivity for parasitic or fungal targets over mammalian cells is paramount.

-

Overcoming Drug Resistance: Investigating novel analogues that can circumvent existing resistance mechanisms.

-

Enhancing Pharmacokinetic Properties: Developing orally bioavailable compounds to improve patient compliance and reduce the need for parenteral administration.

-

Exploring New Therapeutic Areas: The anticancer properties of pentamidine and its analogues warrant further investigation, with a focus on understanding the detailed molecular mechanisms and identifying specific cancer types that are most susceptible.

The continued exploration of the vast chemical space around the pentamidine scaffold holds promise for the development of new and improved therapies for a range of infectious diseases and potentially for cancer.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. cusabio.com [cusabio.com]

- 4. Structure-In Vitro Activity Relationships of Pentamidine Analogues and Dication-Substituted Bis-Benzimidazoles as New Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Pentamidine inhibits proliferation, migration and invasion in endometrial cancer via the PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

The Historical Context of "Preventive Lomidinization" Campaigns: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the mid-20th century, vast campaigns of "preventive lomidinization" were undertaken in parts of colonial Africa with the stated goal of eradicating Human African Trypanosomiasis (HAT), commonly known as sleeping sickness. These campaigns, primarily conducted by French colonial authorities between the 1920s and 1950s, involved the mass administration of the drug Lomidine, a brand name for pentamidine (B1679287), to entire village populations. This document provides a technical overview of the historical context, methodologies, and consequences of these campaigns, drawing on available historical and scientific data.

The approach was rooted in the work of French military doctor Eugène Jamot, who established mobile medical teams to systematically survey and treat populations for sleeping sickness. While these efforts did lead to a significant reduction in the prevalence of the disease in some areas, the "preventive" campaigns were often coercive and employed a drug with severe and sometimes fatal side effects. The legacy of these campaigns is complex, marked by both a temporary public health success and a lasting mistrust in modern medicine within some affected communities.

Quantitative Data Summary

Comprehensive and systematically collected quantitative data from the "preventive lomidinization" campaigns are scarce in modern scientific literature. The available data is often fragmented and derived from historical reports. The following tables summarize the available quantitative information.

Table 1: Campaign Scope and Reported Cases (Jamot's Mission, 1917-1919)

| Metric | Value | Source |

| Individuals Examined | 89,643 | [1] |

| Sleeping Sickness Cases Identified | 5,347 | [1] |

| Geographical Focus | Oubangui-Chari (present-day Central African Republic) | [1] |

Table 2: Pentamidine (this compound) Dosage for Treatment

| Guideline Year | Recommended Dosage | Formulation Note | Source |

| 1960s (WHO) | 3-4 mg/kg of pentamidine base | Intramuscular injection | [2] |

| 1998 (WHO) | 4 mg/kg of pentamidine isethionate | Intramuscular injection | [3] |

Note: A historical point of confusion existed regarding the use of pentamidine base versus pentamidine salt, which could have led to variations in actual dosage administered.

Table 3: Reported Efficacy of Pentamidine in Early-Late Stage HAT

| Study Parameter | Finding | Source |

| Patient Cohort | 58 patients with early central nervous system involvement | [4][5] |

| Treatment Regimen | Pentamidine | [4][5] |

| Cure Rate (after >2 years follow-up) | 94% | [4][5] |

It is crucial to note that this efficacy data is for the treatment of diagnosed cases and not for the prophylactic use in the mass campaigns. The efficacy of this compound as a true prophylactic is now considered to be negligible.

Table 4: Documented Adverse Effects of Pentamidine

| Adverse Effect | Reported Incidence/Description | Source |

| Blindness | Up to 20% of individuals in some historical accounts of similar campaigns using arsenic-based drugs. While not specific to pentamidine, it highlights the severe toxicities of trypanocidal drugs of that era. | [6] |

| Gangrene | Mentioned as a serious side effect in historical reviews of the campaigns. | [6] |

| Death | A known risk associated with the trypanocidal drugs used during this period. | [6] |

| Hypoglycemia | A common and immediate adverse effect. | [7] |

| Nausea and Vomiting | Frequently reported immediate side effects. | [7] |

| Fainting | A documented immediate reaction to the injection. | [1] |

| Nephrotoxicity | A known serious adverse effect. | [3] |

| Reactive Encephalopathy | Associated with arsenic-based treatments for late-stage HAT, with a fatality rate of up to 50% in affected patients. | [8] |

The precise incidence rates of these adverse effects specifically within the "preventive lomidinization" campaigns are not well-documented in available records.

Experimental Protocols

The "preventive lomidinization" campaigns were not conducted as formal clinical trials with modern standards of experimental design and ethical oversight. They were public health interventions, often implemented with a military-style organization. The following describes the general protocol based on historical accounts of Eugène Jamot's mobile teams.

Village Approach and Census

-

Mobile Team Arrival: A mobile medical team, often consisting of a French military doctor, nurses, and local assistants, would arrive in a village.

-

Population Assembly: The entire population of the village would be gathered, often through coercion by colonial authorities.

-

Census and Registration: A census of the village population would be taken, and individuals would be registered for examination.

Screening and Diagnosis (for treatment campaigns)

-

Clinical Examination: Individuals would undergo a basic clinical examination, with a focus on identifying signs of sleeping sickness, such as swollen cervical lymph nodes (Winterbottom's sign).

-

Parasitological Confirmation: In suspected cases, a diagnosis would be attempted through the microscopic examination of fluid from swollen lymph nodes or of blood smears to identify the Trypanosoma brucei gambiense parasite.

-

Staging: For confirmed cases, a lumbar puncture was often performed to examine the cerebrospinal fluid (CSF). The presence of trypanosomes or an elevated white blood cell count in the CSF indicated the second, or meningoencephalitic, stage of the disease.

Drug Administration ("Lomidinization")

-

Mass Prophylaxis: In the "preventive" campaigns, this compound (pentamidine) was administered to the entire population, regardless of their infection status.

-

Route of Administration: The drug was delivered via intramuscular injection.

-

Dosage: While precise prophylactic dosage records are scarce, treatment dosages for early-stage HAT were in the range of 3-4 mg/kg.

Follow-up

-

Limited Follow-up: Due to logistical and financial constraints, systematic follow-up of the population after the campaigns was often minimal or non-existent. The mobile teams would typically move on to the next village.

Mandatory Visualizations

Signaling Pathway of Pentamidine in Trypanosoma brucei

Caption: Mechanism of action of pentamidine in Trypanosoma brucei.

Experimental Workflow of "Preventive Lomidinization" Campaigns

References

- 1. Sleeping Sickness Epidemics and Colonial Responses in East and Central Africa, 1900–1940 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The history of African trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. From Colonial Research Spirit to Global Commitment: Bayer and African Sleeping Sickness in the Mirror of History - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The efficacy of pentamidine in the treatment of early-late stage Trypanosoma brucei gambiense trypanosomiasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. The Legacies of French Colonial Medicine (Chapter 9) - The Origins of AIDS [cambridge.org]

- 7. Pentamidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. History of Sleeping Sickness in East Africa - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the Molecular Targets of Lomidine in Trypanosoma: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lomidine, also known as pentamidine (B1679287), is a crucial aromatic diamidine compound in the chemotherapeutic arsenal (B13267) against early-stage human African trypanosomiasis, caused by parasites of the genus Trypanosoma. Its mechanism of action is multifaceted, involving the disruption of several vital cellular processes within the parasite. This technical guide provides a comprehensive overview of the known molecular targets of this compound in Trypanosoma, presenting quantitative data on its efficacy and binding affinities, detailed experimental methodologies for key assays, and visual representations of its mechanisms and relevant experimental workflows. The information is intended to serve as a valuable resource for researchers engaged in trypanosomatid biology and the development of novel antitrypanosomal agents.

Introduction

Human African trypanosomiasis (HAT), or sleeping sickness, remains a significant public health concern in sub-Saharan Africa. The causative agents are protozoan parasites of the species Trypanosoma brucei. This compound (pentamidine) has been a mainstay for the treatment of the initial hemolymphatic stage of the disease for decades. Its effectiveness stems from its ability to selectively accumulate within the parasite and interact with multiple molecular targets, leading to cell death. A thorough understanding of these targets and the mechanisms of interaction is paramount for overcoming drug resistance and for the rational design of new, more effective trypanocidal drugs. This guide synthesizes the current knowledge on this compound's molecular targets in Trypanosoma, with a focus on quantitative data, experimental protocols, and pathway visualizations.

Molecular Targets of this compound in Trypanosoma

The trypanocidal activity of this compound is not attributed to a single mode of action but rather to a cascade of effects on several key cellular components and pathways. These can be broadly categorized as follows:

-

Interaction with DNA, particularly kinetoplast DNA (kDNA): this compound exhibits a strong affinity for adenine-thymine (A-T) rich regions of DNA. The parasite's mitochondrial DNA, known as kinetoplast DNA (kDNA), is particularly rich in A-T content and is a primary target.[1][2] This binding is thought to interfere with DNA replication and transcription.[1][3][4]

-

Enzyme Inhibition: this compound has been shown to inhibit several key enzymes in Trypanosoma:

-

Topoisomerase II: By inhibiting mitochondrial type II topoisomerase, this compound interferes with the decatenation and replication of kDNA, leading to a disorganized and unreadable mitochondrial genome.[1][2][5][6]

-

S-adenosyl-L-methionine decarboxylase (AdoMetDC): This enzyme is crucial for the synthesis of polyamines, which are essential for cell growth and proliferation. This compound has been found to be a reversible inhibitor of T. b. brucei AdoMetDC.

-

Other Enzymes: this compound has also been suggested to inhibit dihydrofolate reductase and RNA polymerase, further disrupting vital metabolic pathways.[4][7][8]

-

-

Mitochondrial Dysfunction: The mitochondrion is a key site of this compound's action. The drug accumulates in this organelle and disrupts its function in several ways:[9][10][11]

-

Collapse of Mitochondrial Membrane Potential (ΔΨm): this compound causes a rapid collapse of the mitochondrial membrane potential, which is essential for ATP synthesis and other mitochondrial functions.[6][9]

-

Inhibition of F1F0-ATPase: The drug inhibits the mitochondrial F1F0-ATPase, further compromising the parasite's energy metabolism.[9]

-

Uncoupling of Oxidative Phosphorylation: this compound can act as an uncoupler of oxidative phosphorylation, dissipating the proton gradient across the inner mitochondrial membrane.[12]

-

-

Interaction with RNA: this compound can bind to structured RNA molecules, such as transfer RNA (tRNA), thereby inhibiting protein synthesis.[11]

Quantitative Data

The following tables summarize the available quantitative data on the efficacy and interactions of this compound with its molecular targets in Trypanosoma.

Table 1: In Vitro Anti-trypanosomal Activity of this compound (Pentamidine)

| Trypanosoma Species | Strain | IC50 (nM) | Assay Method | Reference |

| Trypanosoma brucei brucei | BS221 | 2.5 ± 0.2 | Not specified | [13] |

| Trypanosoma brucei brucei | - | 5.3 | AlamarBlue | [14] |

| Trypanosoma congolense | - | 169.48 ± 44.00 | ATP-based luciferase | [7] |

Table 2: Kinetic Parameters of this compound (Pentamidine) Transport in Trypanosoma brucei

| Transporter | Km (µM) | Vmax (pmol/s/10⁸ cells) | Ki (µM) | Inhibitor | Reference |

| P2 | 0.84 | 9.35 | 0.56 | Adenosine | [15] |

Table 3: Binding Affinity of this compound (Pentamidine) to Nucleic Acids

| Molecule | Binding Parameter | Value | Method | Organism/Source | Reference |

| kDNA | ΔTm (°C) | 2.1 | Thermal Denaturation | Leishmania donovani | [10] |

| Total tRNA | K1 (M⁻¹) | 2.1 x 10⁵ | ITC | Yeast | [1] |

| Total tRNA | K2 (M⁻¹) | 3.9 x 10² | ITC | Yeast | [1] |

Note on Table 3: While the tRNA binding data is from yeast, the high conservation of tRNA structure makes it a relevant approximation for Trypanosoma. ΔTm indicates the change in the melting temperature of DNA upon ligand binding, with a higher value suggesting stronger binding.

Experimental Protocols

This section provides generalized methodologies for key experiments used to elucidate the molecular targets of this compound. These protocols are intended as a guide and may require optimization for specific experimental conditions.

Cell Viability Assay (AlamarBlue)

This assay is used to determine the half-maximal inhibitory concentration (IC50) of a compound against trypanosomes.

Principle: The AlamarBlue reagent contains resazurin, a non-fluorescent dye that is reduced to the fluorescent resorufin (B1680543) by metabolically active cells. The fluorescence intensity is proportional to the number of viable cells.

General Protocol:

-

Cell Culture: Culture bloodstream form Trypanosoma brucei in HMI-9 medium supplemented with 10% fetal bovine serum at 37°C and 5% CO₂.

-

Assay Setup: Seed a 96-well plate with trypanosomes at a density of 1 x 10⁴ cells/well.

-

Compound Addition: Add serial dilutions of this compound to the wells. Include a no-drug control and a positive control (e.g., another known trypanocidal drug).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

AlamarBlue Addition: Add AlamarBlue reagent to each well to a final concentration of 10% (v/v).

-

Incubation: Incubate for a further 4-24 hours.

-

Measurement: Measure fluorescence using a plate reader with an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.

-

Data Analysis: Plot the percentage of inhibition versus the log of the drug concentration and fit the data to a dose-response curve to determine the IC50 value.[3][5][6][16]

Mitochondrial Membrane Potential (ΔΨm) Assay (TMRE)

This assay measures the effect of this compound on the mitochondrial membrane potential.

Principle: Tetramethylrhodamine, ethyl ester (TMRE) is a cell-permeable, fluorescent dye that accumulates in active mitochondria due to their negative membrane potential. A decrease in fluorescence indicates a loss of ΔΨm.

General Protocol:

-

Cell Treatment: Incubate Trypanosoma brucei cells with the desired concentration of this compound for a specified time. Include an untreated control and a positive control for depolarization (e.g., FCCP).

-

TMRE Staining: Add TMRE to the cell suspension to a final concentration of 25-100 nM and incubate for 15-30 minutes at 37°C.

-

Washing: Wash the cells with an appropriate buffer (e.g., PBS) to remove excess dye.

-

Analysis: Analyze the cells by flow cytometry or fluorescence microscopy.

-

Data Quantification: Quantify the mean fluorescence intensity of the cell population. A decrease in TMRE fluorescence in this compound-treated cells compared to the control indicates a collapse of the mitochondrial membrane potential.[3][5]

Topoisomerase II Inhibition Assay (kDNA Decatenation)

This assay assesses the ability of this compound to inhibit the decatenation activity of Trypanosoma topoisomerase II.

Principle: Topoisomerase II can decatenate the interlocked network of kinetoplast DNA (kDNA) into individual minicircles. This activity can be visualized by agarose (B213101) gel electrophoresis, as the decatenated minicircles can enter the gel while the kDNA network cannot.

General Protocol:

-

Reaction Setup: In a microcentrifuge tube, combine assay buffer (containing ATP and Mg²⁺), purified Trypanosoma topoisomerase II, and kDNA.

-

Inhibitor Addition: Add varying concentrations of this compound to the reaction mixtures. Include a no-drug control.

-

Incubation: Incubate the reactions at 37°C for 30-60 minutes.

-

Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.

-

Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis.

-

Visualization: Stain the gel with ethidium (B1194527) bromide and visualize the DNA under UV light.

-

Analysis: Inhibition of topoisomerase II is indicated by a decrease in the amount of decatenated minicircles in the presence of this compound compared to the control.[17][18][19]

DNA Binding Assays

Principle: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light. Changes in the CD spectrum of DNA upon the addition of a ligand can indicate binding and provide information about the binding mode.

General Protocol:

-

Sample Preparation: Prepare solutions of Trypanosoma kDNA and this compound in a suitable buffer.

-

Titration: Obtain a baseline CD spectrum of the kDNA solution. Then, incrementally add aliquots of the this compound solution to the kDNA and record the CD spectrum after each addition.

-

Data Analysis: Analyze the changes in the CD spectrum as a function of the this compound concentration. These changes can be used to infer the binding mode and potentially calculate a binding constant.[8][11][20][21][22]

Principle: ITC directly measures the heat released or absorbed during a binding event. This allows for the determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of the interaction.

General Protocol:

-

Sample Preparation: Prepare solutions of the target molecule (e.g., Trypanosoma tRNA or kDNA) and this compound in the same dialysis buffer to minimize heat of dilution effects.

-

ITC Experiment: Load the target molecule into the sample cell of the calorimeter and this compound into the titration syringe.

-

Titration: Perform a series of injections of this compound into the sample cell while monitoring the heat changes.

-

Data Analysis: Integrate the heat peaks from each injection and plot them against the molar ratio of this compound to the target molecule. Fit the resulting binding isotherm to a suitable binding model to determine the thermodynamic parameters of the interaction.[1][2][8][14][23][24][25]

Visualizations

The following diagrams, generated using the DOT language, illustrate the key molecular targets and experimental workflows described in this guide.

Figure 1: Overview of the molecular targets of this compound in Trypanosoma.

Figure 2: General workflow for an AlamarBlue cell viability assay.

Figure 3: General workflow for a kDNA decatenation assay.

Conclusion

This compound remains a vital drug for the treatment of early-stage human African trypanosomiasis. Its efficacy is derived from its ability to engage with multiple molecular targets within the parasite, leading to a cascade of events that culminate in cell death. The primary targets include kinetoplast DNA, mitochondrial topoisomerase II, and the integrity of the mitochondrial membrane potential. While significant progress has been made in identifying these targets, further research is needed to fully elucidate the precise molecular interactions and their relative contributions to the overall trypanocidal effect. The quantitative data and experimental protocols provided in this guide serve as a foundation for future investigations aimed at developing novel chemotherapeutics that can overcome the challenges of drug resistance and toxicity associated with current treatments for this devastating disease.

References

- 1. Pentamidine binds to tRNA through non-specific hydrophobic interactions and inhibits aminoacylation and translation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isothermal Microcalorimetry, a New Tool to Monitor Drug Action against Trypanosoma brucei and Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. Cure of murine Trypanosoma brucei rhodesiense infections with an S-adenosylmethionine decarboxylase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Alamar Blue assay to determine drug sensitivity of African trypanosomes (T.b. rhodesiense and T.b. gambiense) in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 7. Characterization of Trypanosoma brucei brucei S-adenosyl-L-methionine decarboxylase and its inhibition by Berenil, pentamidine and methylglyoxal bis(guanylhydrazone) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Conformational Changes in DNA upon Ligand Binding Monitored by Circular Dichroism – ScienceOpen [scienceopen.com]

- 9. portlandpress.com [portlandpress.com]

- 10. Antileishmanial Mechanism of Diamidines Involves Targeting Kinetoplasts - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Conformational Changes in DNA upon Ligand Binding Monitored by Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Molecular insight into drugs binding to ctDNA: the fluorescence fast kinetic analysis of diclofenac and pentamidine [iris.unito.it]

- 13. researchgate.net [researchgate.net]